molecular formula C18H17F3O B1327687 3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone CAS No. 898793-07-2

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1327687
M. Wt: 306.3 g/mol
InChI Key: HDSZEQGGVFVWHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

None of the provided papers directly address the synthesis of "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone". However, the synthesis of related compounds typically involves the formation of carbon-carbon and carbon-heteroatom bonds, which could be relevant for the synthesis of the target compound. For example, the synthesis of compounds with dimethylphenyl groups might involve Friedel-Crafts acylation or alkylation reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone" has been studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, showing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Similarly, theoretical investigations on the molecular structure of related compounds have been performed, revealing the presence of intramolecular hydrogen bonds and the importance of conformational analysis .

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically for "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone". However, compounds with similar functional groups are known to participate in various chemical reactions. For example, the presence of a carbonyl group can lead to nucleophilic addition reactions, while the trifluoromethyl group can influence the electronic properties of the molecule and its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone" have been explored through experimental and computational studies. For example, vibrational spectroscopy and computational methods have been used to study the vibrational frequencies and electronic properties of similar molecules . Additionally, the presence of dimethylphenyl and trifluoromethyl groups can affect the molecule's polarity, boiling point, and solubility .

Scientific Research Applications

Synthesis and Polymerization

  • Synthesis of Novel Bisphenols and Polymers : A study by Shang et al. (2012) focused on the synthesis of novel bisphenols containing ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, leading to the creation of poly(aryl ether ketone/sulfone)s with good solubility and thermal stability, as well as low dielectric constants and water uptakes (Shang et al., 2012).

Polymer Properties and Applications

  • Poly(arylene ether sulfone) Anion Exchange Membranes : Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups for use in anion exchange membranes, demonstrating high alkaline stability and good hydroxide conductivity (Shi et al., 2017).

Molecular and Crystal Structure Studies

  • Crystal and Molecular Structure Analysis : Allen, Trotter, and Rogers (1971) explored the crystal and molecular structure of a related compound, anti-3′,4′-difluoro-2-hydroxyiminopropiophenone, providing insights into the molecular arrangement and intermolecular bonds (Allen, Trotter, & Rogers, 1971).

Electroactive Polymer Research

  • Electroactive Poly(arylene Sulphide) : Yamamoto et al. (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol, yielding a polymer with semi-conductivity and electrochemical response, indicating potential applications in electronic devices (Yamamoto et al., 1992).

Other Chemical Reactions and Syntheses

  • Chemical Reactions and Syntheses : Multiple studies have delved into various chemical reactions and syntheses involving derivatives of 3,5-dimethylphenyl, providing a foundation for further exploration and potential applications in chemical engineering and materials science. Notable studies include those by Vandenberg & Leusen (1988), Barba et al. (1985), Nasirullah et al. (2010), and many others, each contributing to a diverse array of chemical knowledge (Vandenberg & Leusen, 1988), (Barba et al., 1985), (Nasirullah et al., 2010).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-5-3-6-14(13(12)2)9-10-17(22)15-7-4-8-16(11-15)18(19,20)21/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSZEQGGVFVWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644643
Record name 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-3'-trifluoromethylpropiophenone

CAS RN

898793-07-2
Record name 3-(2,3-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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